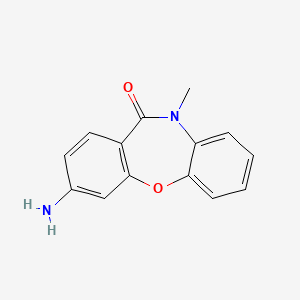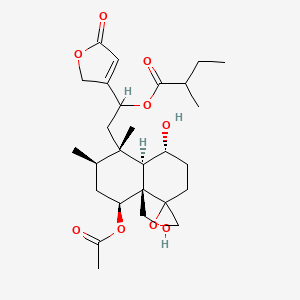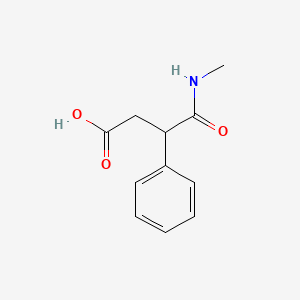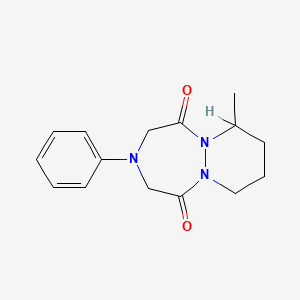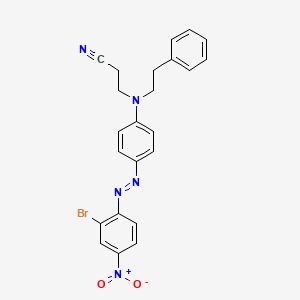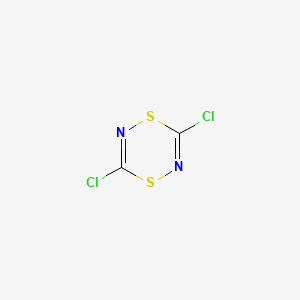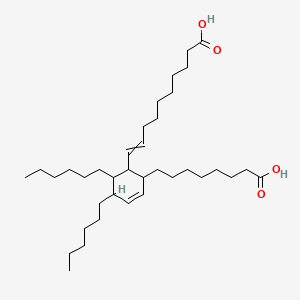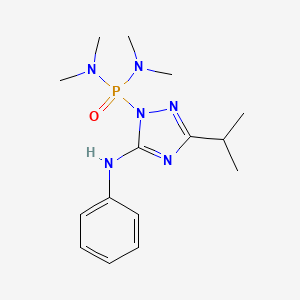
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C₁₅H₂₅N₆OP It is known for its unique structure, which includes a triazole ring, an aniline group, and a phosphonic diamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.
Attachment of the Phosphonic Diamide Moiety: The final step involves the reaction of the triazole-aniline intermediate with a phosphonic diamide reagent under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic diamide moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phosphonic diamide derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality in biological systems.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging and biosensing applications.
Industry:
Electronics: It is used in the fabrication of electronic components, including semiconductors and sensors, due to its unique electronic properties.
作用機序
The mechanism by which P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazole ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.
類似化合物との比較
- P-(5-Phenylamino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
- P-(5-Anilino-3-methyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and aniline group distinguishes these compounds from P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide can make it more suitable for specific applications, such as in catalysis or drug development.
特性
CAS番号 |
13070-33-2 |
|---|---|
分子式 |
C15H25N6OP |
分子量 |
336.37 g/mol |
IUPAC名 |
2-[bis(dimethylamino)phosphoryl]-N-phenyl-5-propan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H25N6OP/c1-12(2)14-17-15(16-13-10-8-7-9-11-13)21(18-14)23(22,19(3)4)20(5)6/h7-12H,1-6H3,(H,16,17,18) |
InChIキー |
QCYLHTRZNGIABL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)NC2=CC=CC=C2)P(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


